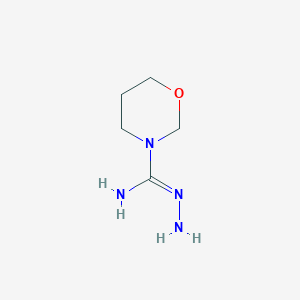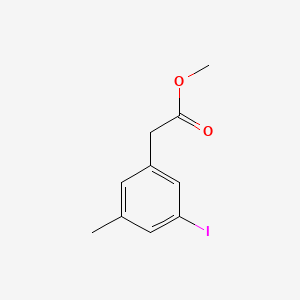
Methyl2-(3-iodo-5-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-iodo-5-methylphenyl)acetate is an organic compound with the molecular formula C10H11IO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with an iodine atom at the 3-position and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-iodo-5-methylphenol.
Esterification: The phenol group is first protected by converting it into an ester. This can be achieved by reacting 3-iodo-5-methylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures (50-70°C) for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 2-(3-iodo-5-methylphenyl)acetate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The iodine atom in methyl 2-(3-iodo-5-methylphenyl)acetate can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The iodine atom makes it a suitable candidate for palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions (room temperature to 50°C) in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in organic solvents like toluene or DMF at temperatures ranging from 80-120°C.
Major Products
Substitution: Products include azides, nitriles, and other substituted phenylacetates.
Oxidation: The major product is 3-iodo-5-methylbenzoic acid.
Reduction: The major product is 3-iodo-5-methylbenzyl alcohol.
Coupling: Various biaryl compounds can be synthesized depending on the coupling partner used.
Aplicaciones Científicas De Investigación
Chemistry
Methyl 2-(3-iodo-5-methylphenyl)acetate is used as an intermediate in organic synthesis. Its iodine substituent makes it a versatile building block for the synthesis of more complex molecules through various coupling reactions.
Biology
In biological research, this compound can be used to study the effects of iodine-containing organic molecules on biological systems. It can also serve as a precursor for the synthesis of radiolabeled compounds used in imaging studies.
Medicine
The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structure can be modified to create analogs with improved biological activity or reduced toxicity.
Industry
In the industrial sector, methyl 2-(3-iodo-5-methylphenyl)acetate can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and other functional materials.
Mecanismo De Acción
The mechanism by which methyl 2-(3-iodo-5-methylphenyl)acetate exerts its effects depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can participate in various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its phenylacetate moiety.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-bromo-5-methylphenyl)acetate: Similar structure but with a bromine atom instead of iodine.
Methyl 2-(3-chloro-5-methylphenyl)acetate: Similar structure but with a chlorine atom instead of iodine.
Methyl 2-(3-fluoro-5-methylphenyl)acetate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 2-(3-iodo-5-methylphenyl)acetate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in certain types of chemical reactions, such as nucleophilic substitution and coupling reactions. The iodine atom also imparts different electronic properties to the molecule, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H11IO2 |
|---|---|
Peso molecular |
290.10 g/mol |
Nombre IUPAC |
methyl 2-(3-iodo-5-methylphenyl)acetate |
InChI |
InChI=1S/C10H11IO2/c1-7-3-8(5-9(11)4-7)6-10(12)13-2/h3-5H,6H2,1-2H3 |
Clave InChI |
WDKUFNAYLXDTNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)I)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



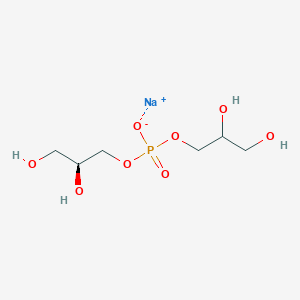
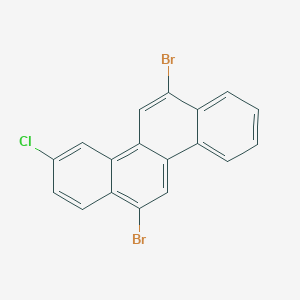
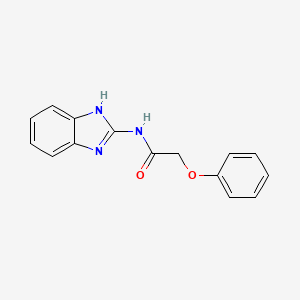
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
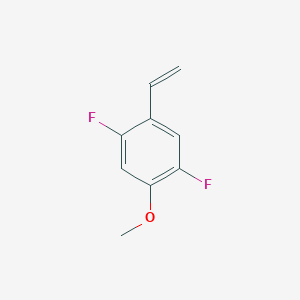
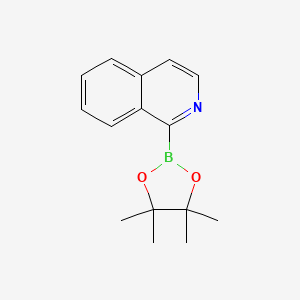
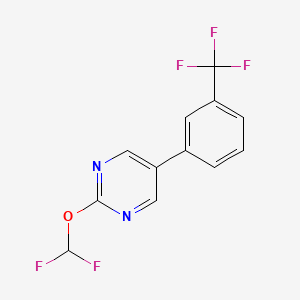


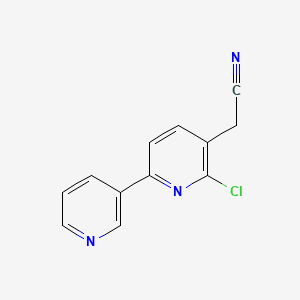
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)
